molecular formula C7H10N2O B1626134 6-methoxy-N-methylpyridin-3-amine CAS No. 61771-67-3

6-methoxy-N-methylpyridin-3-amine

Cat. No. B1626134
CAS RN: 61771-67-3
M. Wt: 138.17 g/mol
InChI Key: TVRPZLLAQQVNEG-UHFFFAOYSA-N
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Description

6-methoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O . This compound is a derivative of pyridine and consists of a pyridine ring with a methyl group and a methoxy group attached to it.


Synthesis Analysis

It was first synthesized by Huang et al. (2017) through a simple one-pot method.


Molecular Structure Analysis

The molecular structure of 6-methoxy-N-methylpyridin-3-amine is represented by the formula 1S/C7H10N2O/c1-8-6-3-4-7 (10-2)9-5-6/h3-5,8H,1-2H3 . The structure consists of a pyridine ring with a methyl group and a methoxy group attached to it.


Physical And Chemical Properties Analysis

6-methoxy-N-methylpyridin-3-amine is a liquid at room temperature . Its molecular weight is 138.17 .

Scientific Research Applications

Chemical Synthesis and Tautomerism

6-methoxy-N-methylpyridin-3-amine plays a significant role in chemical synthesis and tautomerism studies. Its derivatives have been utilized in the synthesis of various compounds. For instance, the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which involved variations in amino/imino tautomer ratios, were observed using NMR methods. This study highlights the importance of 6-methoxy-N-methylpyridin-3-amine in understanding chemical properties and reactivity (Roggen & Gundersen, 2008).

Antimicrobial and Anticoccidial Activity

Research has shown that derivatives of 6-methoxy-N-methylpyridin-3-amine exhibit antimicrobial and anticoccidial activities. For example, derivatives synthesized through a Michael type addition reaction demonstrated significant activity against coccidiosis, a disease affecting poultry (Georgiadis, 1976).

Catalysis Research

In catalysis, 6-methoxy-N-methylpyridin-3-amine derivatives have been used in the catalytic reduction of nitrobenzene by rhodium(I) complexes. This research contributes to the development of efficient catalytic processes in organic synthesis (Bartolinp et al., 2007).

Synthesis of Quaternary Ammonium Compounds

The compound has been instrumental in the synthesis of quaternary ammonium compounds. A study demonstrated its use in methylating tertiary amines to quaternary ammonium compounds, which are significant in various chemical applications (Sheverdov et al., 2018).

Development of PET Imaging Agents

In medical research, particularly in the development of PET imaging agents, derivatives of 6-methoxy-N-methylpyridin-3-amine have shown potential. This highlights its role in advancing diagnostic techniques in medicine (Zuev et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPZLLAQQVNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454144
Record name 6-methoxy-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-methylpyridin-3-amine

CAS RN

61771-67-3
Record name 6-methoxy-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-N-methylpyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reaction procedure of Reference Example 24 was repeated except that 5-amino-2-methoxypyridine was used in lieu of 5-amino-2-chloropyridine to give the title compound as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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